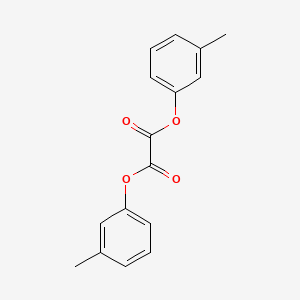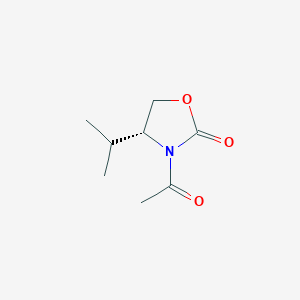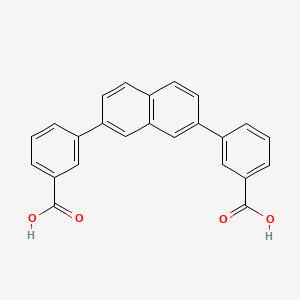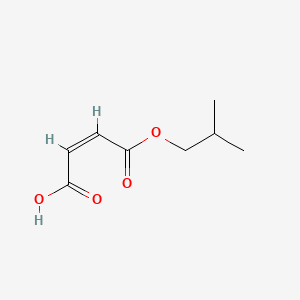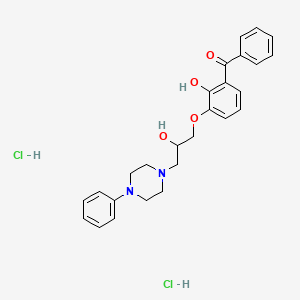
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Benzoylphenoxy Intermediate: This step involves the reaction of 4-hydroxybenzophenone with an appropriate alkylating agent to form the benzoylphenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the benzoylphenoxy intermediate with 4-phenylpiperazine under suitable conditions to form the desired piperazine derivative.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine derivative with an appropriate epoxide or halohydrin to form the propanolamine structure, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Potential therapeutic applications, such as in the treatment of neurological or cardiovascular disorders.
Industry: Used in the development of new materials or as a component in chemical formulations.
Wirkmechanismus
The mechanism of action of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Benzoylphenoxy)-3-(4-methylpiperazinyl)propan-2-ol dihydrochloride
- 1-(4-Benzoylphenoxy)-3-(4-ethylpiperazinyl)propan-2-ol dihydrochloride
Uniqueness
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is unique due to its specific structural features, such as the presence of the benzoylphenoxy and phenylpiperazinyl groups. These features may confer distinct pharmacological properties and make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
64050-24-4 |
|---|---|
Molekularformel |
C26H30Cl2N2O4 |
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
[2-hydroxy-3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone;dihydrochloride |
InChI |
InChI=1S/C26H28N2O4.2ClH/c29-22(18-27-14-16-28(17-15-27)21-10-5-2-6-11-21)19-32-24-13-7-12-23(26(24)31)25(30)20-8-3-1-4-9-20;;/h1-13,22,29,31H,14-19H2;2*1H |
InChI-Schlüssel |
UJJXIXAAXVOQNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=CC(=C2O)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


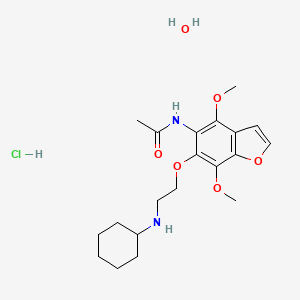
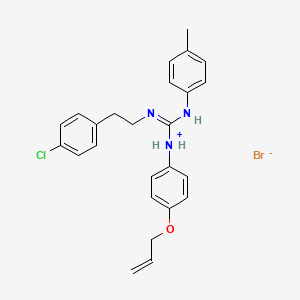

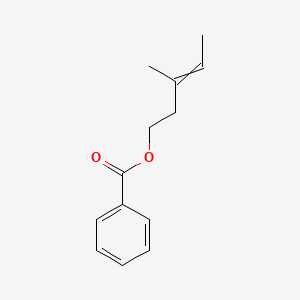
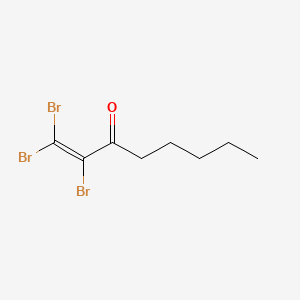
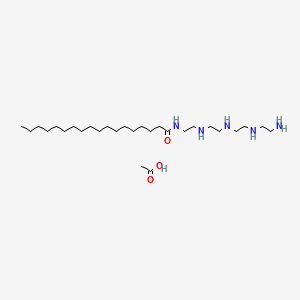
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)

![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
